molecular formula C7H3BrFIN2 B3219814 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190320-82-1

7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B3219814
CAS RN: 1190320-82-1
M. Wt: 340.92 g/mol
InChI Key: NVDZIKDTOXYQCI-UHFFFAOYSA-N
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Description

The compound “7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a series of derivatives that have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of “7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine” is characterized by the presence of bromine, fluorine, and iodine atoms attached to a pyrrolopyridine core . The exact molecular weight is 215.02 .


Physical And Chemical Properties Analysis

The physical form of “7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine” is a white to yellow solid . The InChI code is 1S/C7H4BrFN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H .

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine”, is ongoing, with a focus on their potential as FGFR inhibitors . These compounds are being developed with promising prospects for cancer therapy .

properties

IUPAC Name

7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIN2/c8-7-6-5(3(9)1-12-7)4(10)2-11-6/h1-2,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDZIKDTOXYQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=C2F)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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